4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated triazoles This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 3-amino-1,2,4-triazole using trifluoromethyl iodide in the presence of a hydrogen peroxide-ferrocene system in dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the successful introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Trifluoromethylation Reactions: The trifluoromethyl group can be introduced into other compounds through reactions involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, ferrocene, and dimethyl sulfoxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while trifluoromethylation reactions can produce trifluoromethylated compounds.
Scientific Research Applications
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated triazoles and related compounds.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-trifluoromethyl-1,2,4-triazole: A related compound with similar chemical properties and applications.
4-methyl-5-trifluoromethyl-4H-1,2,4-triazoline-3(2H)-thione:
Uniqueness
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H3ClF3N3O2S |
---|---|
Molecular Weight |
249.60 g/mol |
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClF3N3O2S/c1-11-2(4(6,7)8)9-10-3(11)14(5,12)13/h1H3 |
InChI Key |
UXRZMXAIMRDUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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